molecular formula C6H6N4 B107754 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 18591-78-1

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B107754
CAS RN: 18591-78-1
M. Wt: 134.14 g/mol
InChI Key: YGHABLOINYBGJN-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its significant pharmaceutical importance. The core structure of this compound is a pyridazine ring fused with a triazole moiety, which is a common scaffold in various biologically active compounds. The presence of a methyl group at the 6-position of the triazolopyridazine ring is a common modification that can influence the compound's biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has been reported in several studies. For instance, a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized and evaluated for their anxiolytic activity, indicating the versatility of the core structure to be modified with various substituents at the phenyl ring . Another study reported the synthesis of 3,6-diaryl derivatives as antitubulin agents, showcasing the potential of these compounds in cancer therapy . A new and improved synthesis method for 6-aryl derivatives has also been described, providing these compounds under mild conditions and in high yields .

Molecular Structure Analysis

The molecular structure of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has been characterized using various spectroscopic techniques and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations have been carried out to find the harmony between theoretical and experimental values, providing insights into the electronic properties of these compounds, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

The chemical reactivity of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has been explored in the context of their potential as cardiovascular agents, anxiolytic agents, and antidiabetic drugs . These studies have demonstrated the ability of the triazolopyridazine core to undergo various chemical transformations, leading to compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives are influenced by their molecular structure. The crystalline nature of these compounds, as well as their intermolecular interactions, have been studied using Hirshfeld surface analysis and energy frameworks . These analyses help in understanding the packing of molecules in the solid state and the dominant interaction energies involved, which are crucial for the stability and solubility of the compounds.

Scientific Research Applications

Biological Properties

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have shown significant biological properties. For instance, some pyridazine derivatives exhibit anti-tumor and anti-inflammatory activities. The structures of these compounds have been confirmed using techniques like NMR, IR, mass spectral studies, and single-crystal X-ray diffraction. Theoretical studies, including Density Functional Theory (DFT) calculations, help to understand their chemical properties and interactions (Sallam et al., 2021).

Antiviral Activity

Certain derivatives of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine have demonstrated antiviral activity. For example, specific compounds have shown promising activity against the hepatitis A virus (HAV), with some of them significantly reducing virus count in cell culture assays (Shamroukh & Ali, 2008).

Antiproliferative Activity

Research has also explored the antiproliferative effects of triazolo[4,3-b]pyridazine derivatives. Some compounds in this category have shown the ability to inhibit the proliferation of endothelial and tumor cells, highlighting potential applications in cancer research (Ilić et al., 2011).

Antidiabetic Potential

Triazolo[4,3-b]pyridazine derivatives have been investigated for their potential as anti-diabetic drugs. They exhibit inhibitory effects on Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management. These compounds have shown promising results in both in silico and in vitro studies, including their insulinotropic activities in cell lines (Bindu, Vijayalakshmi, & Manikandan, 2019).

Synthesis and Structural Analysis

Significant research has focused on the synthesis and structural analysis of triazolo[4,3-b]pyridazine compounds. Various methods have been developed for synthesizing these compounds, with an emphasis on determining their crystal structures and understanding their molecular interactions. This structural knowledge is crucial for tailoring the compounds for specific biological activities (Sallam et al., 2021).

Agricultural Applications

In agriculture, pyridazine derivatives have been used for their molluscicidal, anti-feedant, insecticidal, and herbicidal properties. These applications demonstrate the versatility of these compounds in various fields beyond human medicine (Sallam et al., 2022).

High-Energy Materials

The use of [1,2,4]triazolo[4,3-b]pyridazine in the construction of high-energy materials has been explored. Some synthesized compounds have been evaluated for their properties like detonation velocities and pressures, demonstrating potential in the field of material sciences (Chen, Zhang, Wang, & Zhang, 2021).

Safety And Hazards

The safety information for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is limited . As a chemical substance, it should be handled with proper laboratory procedures and appropriate protective equipment. It may be irritating to the skin, eyes, and respiratory tract, and direct contact should be avoided .

Future Directions

Triazolopyridazines, including 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine, have significant potential in drug design and discovery . Their unique physicochemical properties make them attractive for the development of new biologically active entities. Researchers are encouraged to explore the potential of this compound for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-3-6-8-7-4-10(6)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHABLOINYBGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342734
Record name 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

18591-78-1
Record name 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Liscio, A Carotti, S Asciutti, T Karlberg… - Journal of medicinal …, 2014 - ACS Publications
Searching for selective tankyrases (TNKSs) inhibitors, a new small series of 6,8-disubstituted triazolo[4,3-b]piridazines has been synthesized and characterized biologically. Structure-…
Number of citations: 38 pubs.acs.org
K Thirumurugan, N Ramalakshmi, JS Rusob - Int. J. Pharm. Sci. Res., 2016 - ijpsr.info
A novel derivatives of N-(3-6-methyl-[1, 2, 4] triazolo [4, 3-b] pyridazine-3-yl) phenyl) benzamide and sulphonamide were prepared from 3-(6-Methyl-[1, 2, 4] triazolo [4, 3-b] pyridazine-3-…
Number of citations: 1 www.ijpsr.info
JS Ruso, R Nagappan, RS Kumaran - Journal of the Korean Chemical …, 2013 - Citeseer
A facile one-pot syhthesis of 3-substituted triazolopyridazine and thieno-triazolopyridazine derivatives is described. This protocol involves the preparation of heteroaryl hydrazone from …
Number of citations: 5 citeseerx.ist.psu.edu
Q Zhang, X Liu, W Gan, J Wu, H Zhou, Z Yang… - ACS …, 2020 - ACS Publications
Two series of novel triazolo-pyridazine/-pyrimidine derivatives were designed, synthesized, and evaluated for their inhibitory activity against c-Met kinase, as well as three c-Met …
Number of citations: 11 pubs.acs.org
A Marwaha, J White, F El_Mazouni… - Journal of medicinal …, 2012 - ACS Publications
Plasmodium falciparum causes approximately 1 million deaths annually. However, increasing resistance imposes a continuous threat to existing drug therapies. We previously reported …
Number of citations: 72 pubs.acs.org
Q Guo, Y Luo, S Zhai, Z Jiang, C Zhao, J Xu… - Organic & Biomolecular …, 2019 - pubs.rsc.org
We have recently reported computational models for prediction of cell-based anticancer activity using machine learning methods. Herein, we have developed an integrated strategy to …
Number of citations: 15 pubs.rsc.org
N Minovski, A Perdih, M Novic… - Journal of …, 2013 - Wiley Online Library
A classical protein sequence alignment and homology modeling strategy were used for building three Mycobacterium tuberculosis‐DNA gyrase protein models using the available topoII…
Number of citations: 27 onlinelibrary.wiley.com
OS Olorunnisola, OS Fadahunsi, PI Adegbola… - Heliyon, 2021 - cell.com
High salt diet (HSD) has been implicated in the etiopathogenesis of immune derangement, cardiovascular disorders and, metabolic syndromes. This study investigated the protective …
Number of citations: 4 www.cell.com

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